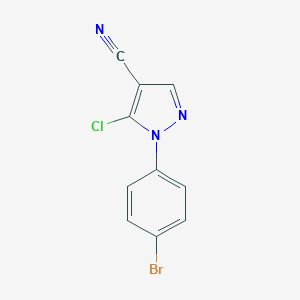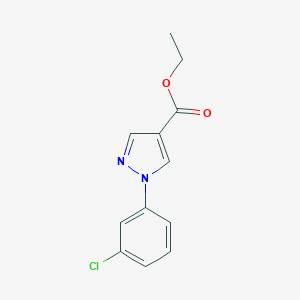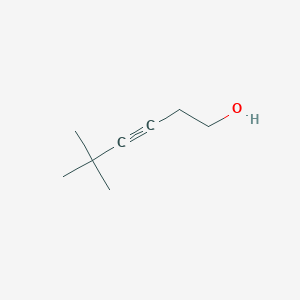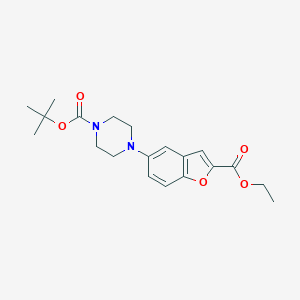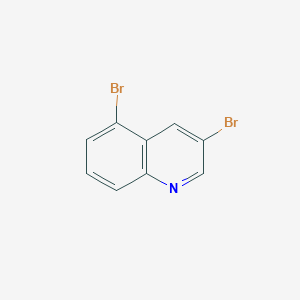
3,5-Dibromoquinoline
Vue d'ensemble
Description
3,5-Dibromoquinoline is an organic compound with the molecular formula C9H5Br2N . It is a solid substance with a white appearance .
Synthesis Analysis
While specific synthesis methods for 3,5-Dibromoquinoline were not found in the search results, bromination reactions are commonly used in the synthesis of dibromo compounds . For instance, the combination of DMSO and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, alkynes, and ketones .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromoquinoline consists of a quinoline core with bromine atoms substituted at the 3 and 5 positions . The InChI Key for this compound is IBADFXOMCWHDMS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3,5-Dibromoquinoline is a solid substance with a white appearance . Its molecular formula is C9H5Br2N . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.
Applications De Recherche Scientifique
Anticancer Properties
Research has highlighted the potential anticancer applications of derivatives of 3,5-dibromoquinoline. For instance, the study of new quinolone scaffold-based anticancer agents, including 3,5-dibromoquinoline derivatives, demonstrated enhanced solubility and cytotoxic efficacy against human breast cancer cell lines MCF-7 and MDA-MB231 (Elghazawy et al., 2017). Similarly, another study involving substituted cinnamic acid bearing 2-quinolone hybrid derivatives, including a compound with 3,5-dibromoquinoline, showed potent anticancer properties (Abu Almaaty et al., 2021).
Chemical Synthesis and Characterization
3,5-Dibromoquinoline has been utilized in chemical synthesis studies. A study focused on the synthesis of a new lattice inclusion host belonging to the tetrahalo aryl family included 3,5-dibromoquinoline as a key component (Marjo et al., 2001). Another study explored the regioselectivity of Suzuki couplings of dibromoquinolines, providing insights into the chemical behavior of compounds like 3,5-dibromoquinoline (Piala et al., 2011).
Neuroprotective Effects
Although not directly related to 3,5-dibromoquinoline, research on similar compounds, such as 3,5-dicaffeoylquinic acid, has shown neuroprotective effects in cognitive dysfunction models (Kang et al., 2016). This suggests potential areas of exploration for 3,5-dibromoquinoline in neuroprotection.
Other Applications
- Studies have utilized similar quinoline derivatives in the design of new antidepressants (Wang et al., 2019).
- Research into the fluorescent properties of aminoquinolines, including 3-aminoquinoline, provides insights into the potential use of similar compounds in solvation studies in binary solvent mixtures (Das et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADFXOMCWHDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546026 | |
| Record name | 3,5-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoquinoline | |
CAS RN |
101861-59-0 | |
| Record name | 3,5-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


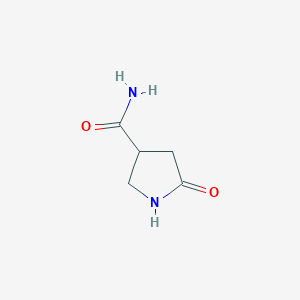
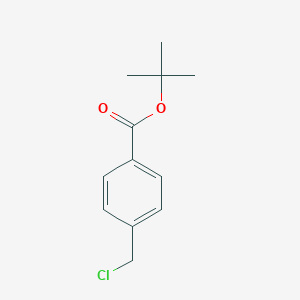

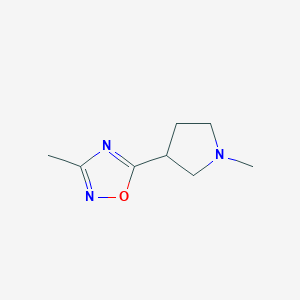



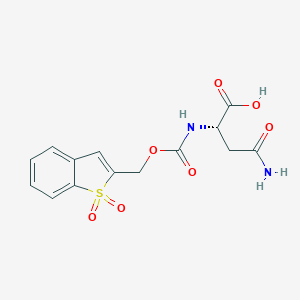
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
